molecular formula C9H8BrNO4 B3040257 Methyl 2-bromo-3-methyl-5-nitrobenzoate CAS No. 179897-93-9

Methyl 2-bromo-3-methyl-5-nitrobenzoate

Cat. No.: B3040257
CAS No.: 179897-93-9
M. Wt: 274.07 g/mol
InChI Key: RSIFUNHBKKVOFE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methyl-5-nitrobenzoate is a substituted benzoate ester characterized by a bromo (-Br), methyl (-CH₃), and nitro (-NO₂) group on the aromatic ring. The methyl ester functional group (-COOCH₃) at the 1-position completes the structure. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in substitution and coupling reactions.

Properties

IUPAC Name

methyl 2-bromo-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFUNHBKKVOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277989
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-93-9
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-methyl-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methyl-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone.

    Reduction: Reagents like tin(II) chloride in hydrochloric acid.

    Oxidation: Reagents such as potassium permanganate in acidic conditions.

Major Products

Scientific Research Applications

Methyl 2-bromo-3-methyl-5-nitrobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Reactivity Notes
This compound C₉H₈BrNO₄ 290.08 -Br, -CH₃, -NO₂ ~300 (decomposes) High electrophilicity; prone to NAS
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 258.12 -Br, -CH₃, -NH₂ ~280 Moderate reactivity; base-sensitive
Methyl salicylate C₈H₈O₃ 152.15 -OH 222 Low volatility; H-bonding dominant

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Ester Hydrolysis Example Compound Reference
-NO₂ Electron-withdrawing Accelerates in basic media This compound
-NH₂ Electron-donating Retards hydrolysis Ethyl 2-amino-3-bromo-5-methylbenzoate
-OH Electron-donating Stabilizes via H-bonding Methyl salicylate

Research Findings

  • Synthetic Challenges : The nitro group in this compound complicates Friedel-Crafts alkylation due to deactivation of the aromatic ring, requiring harsh conditions or directing groups .
  • Environmental Behavior : Brominated nitroaromatics like the target compound may exhibit persistence in soil, contrasting with hydrolytically labile esters like methyl salicylate .

Biological Activity

Methyl 2-bromo-3-methyl-5-nitrobenzoate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrNO4. It features a benzene ring substituted with a bromine atom, a methyl group, and a nitro group. The presence of these functional groups significantly influences its reactivity and biological interactions.

Target of Action : this compound is known to interact with various biological molecules, potentially influencing cellular pathways.

Mode of Action : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. The bromine atom can participate in nucleophilic substitution reactions, further modifying the compound's activity.

Biochemical Pathways : This compound is involved in several biochemical pathways, including those related to cell signaling and gene expression modulation. Its interactions can influence various cellular processes, potentially leading to therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodInhibition of growth in Gram-positive bacteria
AnticancerMTT assay on cancer cell linesSignificant reduction in cell viability
Enzyme inhibitionEnzyme activity assaysEffective inhibitor of histone methyltransferases

Applications in Medicinal Chemistry

This compound is being investigated as a potential lead compound in drug development:

  • Synthesis of Derivatives : Its structure allows for modifications that could enhance potency or selectivity against specific targets.
  • Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and optimize formulations for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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